Trap-101 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

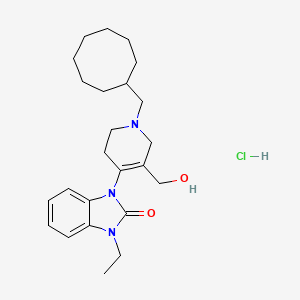

IUPAC Name |

1-[1-(cyclooctylmethyl)-5-(hydroxymethyl)-3,6-dihydro-2H-pyridin-4-yl]-3-ethylbenzimidazol-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35N3O2.ClH/c1-2-26-22-12-8-9-13-23(22)27(24(26)29)21-14-15-25(17-20(21)18-28)16-19-10-6-4-3-5-7-11-19;/h8-9,12-13,19,28H,2-7,10-11,14-18H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVMLMQAMCKVSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N(C1=O)C3=C(CN(CC3)CC4CCCCCCC4)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873567-76-1, 1216621-00-9 |

Source

|

| Record name | 1-[1-(cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2Hbenimidazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-[1-(cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2Hbenzimidazol-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Target: A Technical Guide to the Identification and Validation of Trap-101 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the target identification and validation of Trap-101 hydrochloride, a potent and selective antagonist of the Nociceptin/Orphanin FQ (NOP) receptor. The following sections provide a comprehensive overview of its binding characteristics, the signaling pathways it modulates, and the experimental methodologies used to validate its mechanism of action, particularly in the context of neurological disorders such as Parkinson's disease.

Target Identification: NOP Receptor Antagonism

This compound has been identified as a potent and selective competitive antagonist of the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] It is an achiral analogue of the known NOP receptor antagonist, J-113397.[3] The primary target was elucidated through a series of in vitro binding and functional assays.

Quantitative Data: Binding Affinity and Selectivity

The binding affinity of this compound for the human NOP receptor and its selectivity over other classical opioid receptors (mu, kappa, and delta) have been determined using receptor binding assays with membranes from Chinese Hamster Ovary (CHO) cells expressing the recombinant human receptors.[1] The pKi values, representing the negative logarithm of the inhibitory constant (Ki), are summarized in the table below. A higher pKi value indicates a higher binding affinity.

| Target Receptor | Cell Line | pKi Value |

| NOP | CHO | 8.65 |

| μ-opioid | CHO | 6.60 |

| κ-opioid | CHO | 6.14 |

| δ-opioid | CHO | < 5 |

| Table 1: Binding affinities of this compound for human opioid receptors.[1] |

These data demonstrate that this compound possesses a high affinity for the NOP receptor and exhibits significant selectivity over the classical opioid receptors.

Mechanism of Action and Signaling Pathway

The NOP receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand Nociceptin/Orphanin FQ (N/OFQ), primarily couples to inhibitory G proteins (Gi/o).[4] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] Furthermore, NOP receptor activation modulates ion channel activity, typically leading to the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels.[4]

As a competitive antagonist, this compound binds to the NOP receptor but does not elicit a biological response. Instead, it blocks the binding of the endogenous agonist N/OFQ, thereby preventing the initiation of the downstream signaling cascade.

Below is a diagram illustrating the NOP receptor signaling pathway and the inhibitory action of this compound.

Target Validation in a Preclinical Model of Parkinson's Disease

The efficacy of this compound as a NOP receptor antagonist has been validated in a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease.[2] This model mimics the dopaminergic neurodegeneration observed in Parkinson's disease.[5][6] In these studies, this compound was shown to alleviate motor deficits, providing in vivo validation of its therapeutic potential.[2]

Experimental Protocols

A general workflow for the in vivo validation of this compound is outlined below.

-

Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.

-

Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

-

Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A burr hole is drilled in the skull over the target brain region (e.g., medial forebrain bundle or substantia nigra).

-

Neurotoxin Injection: A solution of 6-hydroxydopamine (6-OHDA) is unilaterally injected into the target area using a microsyringe. This selectively destroys dopaminergic neurons, creating a hemiparkinsonian model.[6][7]

-

Post-operative Care: Animals are monitored during recovery and receive appropriate post-operative care, including analgesics.

-

Model Validation: The extent of the dopaminergic lesion is often confirmed post-mortem by tyrosine hydroxylase (TH) immunohistochemistry.

-

Probe Implantation: A microdialysis guide cannula is stereotaxically implanted in a target brain region, such as the substantia nigra or ventromedial thalamus.

-

Recovery: Animals are allowed to recover from the implantation surgery.

-

Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted into the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

-

Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into refrigerated vials.

-

Drug Administration: this compound or vehicle is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe.

-

Neurotransmitter Analysis: The concentrations of neurotransmitters (e.g., GABA, glutamate) in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.[8]

Studies have shown that the anti-parkinsonian effects of this compound are associated with a reduction in glutamate and an increase in GABA release in the substantia nigra, and a decrease in GABA release in the ventromedial thalamus.[2]

Experimental Workflow Diagram

The logical flow of the target validation process, from model creation to data analysis, is depicted in the following diagram.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The novel nociceptin/orphanin FQ receptor antagonist Trap-101 alleviates experimental parkinsonism through inhibition of the nigro-thalamic pathway: positive interaction with L-DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TRAP-101 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 5. criver.com [criver.com]

- 6. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The rotational model and microdialysis: Significance for dopamine signalling, clinical studies, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Trap-101 Hydrochloride: A Preliminary Toxicity and Mechanistic Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available preliminary data on the toxicity and mechanism of action of Trap-101 hydrochloride. As a novel antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, Trap-101 presents a promising therapeutic avenue for neurological disorders. This document is intended to inform researchers, scientists, and drug development professionals by consolidating the existing, albeit limited, preclinical information and outlining standard methodologies for further toxicological assessment.

Introduction to this compound

This compound is a non-peptide antagonist of the NOP receptor, a G protein-coupled receptor involved in a wide range of physiological and pathological processes, including pain, mood, and movement control. The N/OFQ-NOP receptor system is a target of interest for the development of new treatments for conditions such as Parkinson's disease, depression, and chronic pain.[1][2] Preclinical studies have demonstrated the potential of NOP receptor antagonists to alleviate symptoms in animal models of these disorders.[3]

Summary of In Vivo Data

To date, comprehensive public data on the formal toxicity screening of this compound is limited. However, a key study investigating its effects in rodent models of Parkinson's disease provides some initial insights into its biological activity and tolerability at specific doses.

| Parameter | Species | Dosage | Observed Effect | Reference |

| Motor Activity (Naïve) | Rat | 10 mg/kg | Stimulation of motor activity | [3] |

| Motor Activity (Naïve) | Rat | 30 mg/kg | Inhibition of motor activity | [3] |

| Therapeutic Efficacy (Hemiparkinsonian) | Rat | Starting at 1 mg/kg | Alleviation of akinesia/bradykinesia | [3] |

| Motor Function (Hemiparkinsonian) | Rat | 30 mg/kg | Did not worsen motor deficit | [3] |

This table summarizes the currently available in vivo data for this compound. The absence of comprehensive LD50 and NOAEL values highlights the need for dedicated toxicity studies.

Mechanistic Profile: NOP Receptor Signaling

Trap-101 functions by blocking the NOP receptor. The NOP receptor is the most recently identified member of the opioid receptor family and is activated by its endogenous ligand, nociceptin/orphanin FQ (N/OFQ).[4] Its activation leads to various cellular responses, primarily through G-protein coupling.

Signaling Pathway

The NOP receptor primarily couples to Gαi/o proteins. This interaction initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, inhibition of voltage-gated Ca2+ channels, and activation of inwardly rectifying K+ channels.[5] These actions collectively reduce neuronal excitability and neurotransmitter release.[5] The following diagram illustrates this primary signaling pathway.

Caption: NOP Receptor Signaling Pathway and the Antagonistic Action of Trap-101 HCl.

Proposed Experimental Workflow for Preliminary Toxicity Screening

Given the absence of published, detailed toxicity protocols for this compound, this section outlines a standard, logical workflow for a preliminary in vitro and in vivo toxicity screening. This workflow is based on established principles of preclinical drug safety assessment.

Caption: Proposed Workflow for Preliminary Toxicity Screening of this compound.

Detailed Methodologies for Key Experiments

The following are detailed, standard protocols for the key experiments proposed in the workflow above.

4.1.1. In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Plate relevant neuronal or hepatic cell lines (e.g., SH-SY5Y, HepG2) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

4.1.2. Acute Single-Dose Toxicity Study (Up-and-Down Procedure)

-

Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).

-

Dosing: Administer a single oral or intravenous dose of this compound to one animal. The initial dose is selected based on any available data, or a default starting dose (e.g., 175 mg/kg).

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment: If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2). If the animal dies, the next animal is dosed at a lower level.

-

Endpoint: Continue the procedure until the criteria for stopping are met (e.g., four animals have been dosed following a reversal of outcome). The LD50 is then calculated using statistical software.

Conclusion and Future Directions

The available data suggests that this compound is a promising NOP receptor antagonist with potential therapeutic applications. However, the current understanding of its safety profile is incomplete. The preliminary in vivo studies indicate a dose-dependent effect on motor activity, but a comprehensive toxicological evaluation is imperative for further development.

The proposed workflow provides a roadmap for establishing a foundational safety profile for this compound. Data from these studies, particularly the determination of a No-Observed-Adverse-Effect Level (NOAEL) from repeated-dose studies, will be critical for the design of future non-clinical and clinical trials. Researchers are strongly encouraged to conduct these standard toxicity assessments to fully characterize the risk-benefit profile of this novel compound.

References

- 1. Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nociceptin/orphanin FQ receptor antagonists as innovative antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The novel nociceptin/orphanin FQ receptor antagonist Trap-101 alleviates experimental parkinsonism through inhibition of the nigro-thalamic pathway: positive interaction with L-DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Therapeutic Potential of Nociceptin/Orphanin FQ Receptor Agonists as Analgesics without Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]

Trap-101 Hydrochloride: A Technical Whitepaper on Preclinical Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of Trap-101 hydrochloride, a novel, potent, and selective inhibitor of the Receptor Tyrosine Kinase (RTK) family member, RTK-X. Dysregulation of the RTK-X signaling pathway is a known driver in several oncology indications, making it a compelling target for therapeutic intervention.[1] This whitepaper details the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound across multiple preclinical species, summarizes its in vitro and in vivo potency and efficacy, and provides detailed experimental protocols for the key studies conducted. All data presented herein are intended to support the ongoing development of this compound as a potential therapeutic agent.

Introduction

This compound is a small molecule inhibitor targeting the ATP-binding site of RTK-X, a key enzyme in a signaling cascade that promotes cell proliferation and survival in specific cancer types.[2][3] By inhibiting RTK-X, Trap-101 aims to block downstream signaling, thereby inducing cell cycle arrest and apoptosis in malignant cells. The compound is formulated as a hydrochloride salt to improve aqueous solubility and dissolution characteristics, which is a common strategy in drug development to enhance oral bioavailability.[4][5]

Preclinical evaluation is essential for characterizing the safety, efficacy, and pharmacokinetic profile of a new drug candidate before it can proceed to human clinical trials.[6] This guide summarizes the foundational PK and PD studies that form the basis of our understanding of this compound's therapeutic potential.

Pharmacokinetics (PK)

The pharmacokinetic profile of this compound was evaluated in mice, rats, and dogs to understand its absorption, distribution, metabolism, and excretion (ADME).[7] These studies are crucial for predicting the drug's behavior in humans and for establishing a safe and effective dosing regimen.[8]

In Vivo Pharmacokinetic Parameters

Single-dose pharmacokinetic studies were conducted in three preclinical species via intravenous (IV) and oral (PO) administration. Plasma concentrations of Trap-101 were determined using a validated LC-MS/MS method.[9][10] The key pharmacokinetic parameters are summarized in the tables below.

Table 1: Single Intravenous (IV) Dose Pharmacokinetics of Trap-101

| Parameter | Mouse (1 mg/kg) | Rat (1 mg/kg) | Dog (0.5 mg/kg) |

| CL (mL/min/kg) | 25.5 | 18.2 | 8.5 |

| Vd (L/kg) | 2.8 | 2.1 | 1.9 |

| t½ (h) | 1.2 | 1.3 | 2.6 |

| AUC (ng·h/mL) | 654 | 915 | 980 |

CL: Clearance; Vd: Volume of Distribution; t½: Half-life; AUC: Area Under the Curve

Table 2: Single Oral (PO) Dose Pharmacokinetics of Trap-101

| Parameter | Mouse (10 mg/kg) | Rat (10 mg/kg) | Dog (5 mg/kg) |

| Cmax (ng/mL) | 850 | 1120 | 995 |

| Tmax (h) | 0.5 | 1.0 | 2.0 |

| AUC (ng·h/mL) | 3120 | 5490 | 7840 |

| F (%) | 48 | 60 | 80 |

Cmax: Maximum Concentration; Tmax: Time to Maximum Concentration; AUC: Area Under the Curve; F: Bioavailability

Pharmacodynamics (PD)

The pharmacodynamic effects of Trap-101 were assessed through a series of in vitro and in vivo studies designed to confirm its mechanism of action and evaluate its anti-tumor efficacy.

In Vitro Potency and Selectivity

The inhibitory activity of Trap-101 was measured against its primary target, RTK-X, and a panel of other kinases to determine its potency and selectivity. Cellular activity was assessed by measuring the inhibition of substrate phosphorylation in a human cancer cell line (HCC-101) known to overexpress RTK-X.

Table 3: In Vitro Potency and Cellular Activity of Trap-101

| Assay Type | Target / Cell Line | Endpoint | Value |

| Biochemical Assay | Recombinant Human RTK-X | IC₅₀ | 2.5 nM |

| Biochemical Assay | Kinase Panel (100 kinases) | IC₅₀ | > 1 µM |

| Cell-Based Assay | HCC-101 Cell Line | EC₅₀ | 25 nM |

IC₅₀: Half-maximal Inhibitory Concentration; EC₅₀: Half-maximal Effective Concentration

In Vivo Efficacy: Xenograft Tumor Model

The anti-tumor activity of this compound was evaluated in a mouse xenograft model using the HCC-101 human tumor cell line.[11] Mice bearing established tumors were treated orally with vehicle or Trap-101 once daily for 14 days. Tumor volumes were measured to assess treatment efficacy.[12]

Table 4: In Vivo Anti-Tumor Efficacy of Trap-101 in HCC-101 Xenograft Model

| Treatment Group | Dose (mg/kg, PO, QD) | Tumor Growth Inhibition (TGI) at Day 14 (%) |

| Vehicle Control | 0 | 0% |

| Trap-101 HCl | 10 | 45% |

| Trap-101 HCl | 30 | 88% |

| Trap-101 HCl | 60 | 102% (Tumor Regression) |

PO: Oral Administration; QD: Once Daily

Signaling Pathways and Workflows

Visual representations of the targeted signaling pathway and the experimental workflow for the in vivo efficacy study are provided below.

Caption: Targeted RTK-X signaling pathway inhibited by Trap-101 HCl.

Caption: Experimental workflow for the in vivo xenograft efficacy study.

Detailed Experimental Protocols

LC-MS/MS Bioanalytical Method for Trap-101 in Plasma

This protocol describes the method for quantifying Trap-101 in plasma samples from pharmacokinetic studies.[13]

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (a structurally similar molecule).

-

Vortex for 2 minutes to precipitate proteins.[9]

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate for analysis.

-

-

LC-MS/MS Conditions:

-

LC System: Standard HPLC system.

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 3 minutes.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.[14]

-

Ionization Mode: Positive electrospray ionization (ESI).

-

Detection: Multiple Reaction Monitoring (MRM) of parent/daughter ion transitions for Trap-101 and the internal standard.

-

-

Quantification:

-

A calibration curve is generated using blank plasma spiked with known concentrations of Trap-101.

-

The concentration in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

In Vitro Kinase Inhibition Assay

This protocol details the method used to determine the IC₅₀ of Trap-101 against recombinant RTK-X.[2][15]

-

Reagents and Materials:

-

Purified, recombinant human RTK-X enzyme.

-

A specific peptide substrate for RTK-X.

-

ATP (adenosine triphosphate).

-

This compound, serially diluted in DMSO.

-

Kinase assay buffer.

-

Detection reagent (e.g., luminescence-based to quantify remaining ATP).[16]

-

-

Procedure:

-

Add 5 µL of kinase buffer containing the RTK-X enzyme to the wells of a 384-well plate.

-

Add 0.5 µL of serially diluted Trap-101 or DMSO (vehicle control).

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at a concentration close to its Km value).

-

Allow the reaction to proceed for 60 minutes at room temperature.

-

Terminate the reaction and measure kinase activity by adding the detection reagent.

-

Measure the signal (e.g., luminescence) on a plate reader.

-

-

Data Analysis:

-

Convert the raw signal to percent inhibition relative to vehicle controls.

-

Plot percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

In Vivo Tumor Growth Inhibition (Xenograft) Study

This protocol outlines the in vivo efficacy study in a mouse model.[11][17]

-

Cell Culture and Implantation:

-

Culture HCC-101 cells under standard conditions.

-

Harvest cells and resuspend in a suitable medium (e.g., Matrigel/PBS mixture).

-

Subcutaneously implant 5 x 10⁶ cells into the flank of female athymic nude mice.

-

-

Tumor Monitoring and Grouping:

-

Monitor tumor growth using caliper measurements. Tumor volume is calculated using the formula: (Length x Width²)/2.

-

When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group).

-

-

Treatment Administration:

-

Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Administer the compound or vehicle orally, once daily, at the specified doses for 14 consecutive days.

-

Monitor animal body weight and general health daily.

-

-

Efficacy Assessment:

-

Measure tumor volumes three times per week throughout the study.

-

At the end of the study, calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.

-

Conclusion

The preclinical data for this compound demonstrate a promising pharmacokinetic profile with good oral bioavailability across multiple species and potent, selective inhibition of the RTK-X target.[18][19] The compound exhibits significant dose-dependent anti-tumor efficacy in a relevant xenograft model.[20][21] These findings support the continued development of this compound as a potential therapeutic agent for cancers driven by aberrant RTK-X signaling. Further studies, including formal toxicology assessments, are underway to enable the progression of this candidate into clinical trials.[8]

References

- 1. repub.eur.nl [repub.eur.nl]

- 2. benchchem.com [benchchem.com]

- 3. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bjcardio.co.uk [bjcardio.co.uk]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Toxicokinetics in preclinical drug development of small-molecule new chemical entities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. api.pageplace.de [api.pageplace.de]

- 11. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. content.e-bookshelf.de [content.e-bookshelf.de]

- 14. researchgate.net [researchgate.net]

- 15. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

- 17. Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics | PLOS One [journals.plos.org]

- 18. tandfonline.com [tandfonline.com]

- 19. Pharmacology of Tyrosine Kinase Inhibitors: Implications for Patients with Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]

Trap-101 Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known solubility and stability characteristics of Trap-101 hydrochloride, a potent and selective antagonist of the nociceptin/orphanin FQ (NOP) receptor.[1] Due to the limited availability of comprehensive public data on this specific compound, this document also outlines standardized experimental protocols for determining aqueous and solvent solubility, as well as for conducting forced degradation and long-term stability studies, which are critical for preclinical and pharmaceutical development.

Core Compound Properties

This compound, with the chemical name 1-[1-(cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride, is a white to off-white powder.[2] Its molecular formula is C₂₄H₃₅N₃O₂·HCl, and it has a molecular weight of 434.01 g/mol .[2]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation potential. Based on available data, the solubility of this compound has been characterized in the following solvents:

| Solvent | Solubility |

| Water | ≥10 mg/mL |

| DMSO | <21.7 mg/mL (Sonication recommended) |

| Table 1: Known Solubility of this compound[2][3] |

For a comprehensive understanding of its biopharmaceutical properties, further solubility studies across a range of pH values (typically pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions) and in various organic solvents are recommended.

Stability Profile

Standard stability testing involves long-term studies under defined storage conditions and accelerated (stressed) conditions to predict degradation pathways.[4]

Experimental Protocols

The following are detailed, standardized methodologies for conducting solubility and stability studies applicable to compounds like this compound.

Protocol 1: Aqueous pH-Solubility Profile

Objective: To determine the aqueous solubility of this compound at different pH levels.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS) at pH 1.2, 4.5, and 6.8

-

HPLC-grade water

-

Vortex mixer

-

Incubator/shaker

-

Centrifuge

-

HPLC system with a suitable column and detector

Methodology:

-

Prepare supersaturated solutions of this compound in each pH buffer.

-

Equilibrate the solutions at a constant temperature (e.g., 25°C or 37°C) in a shaker for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Following equilibration, centrifuge the samples to pellet the excess solid.

-

Carefully collect the supernatant and filter it through a 0.45 µm filter.

-

Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC method.

-

Perform the experiment in triplicate for each pH condition.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound under stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-intensity light source (photostability chamber)

-

Oven (for thermal stress)

-

Humidity chamber

-

HPLC-MS/MS system

Methodology:

-

Acid and Base Hydrolysis: Dissolve this compound in solutions of varying acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) concentrations. Incubate at elevated temperatures (e.g., 60°C) and sample at various time points.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature and at elevated temperatures. Sample at different intervals.

-

Thermal Degradation: Expose solid this compound to high temperatures (e.g., 80°C) and analyze for degradation over time.

-

Photostability: Expose solid and solution samples of this compound to a controlled light source as per ICH Q1B guidelines.

-

Analyze all samples using an HPLC-MS/MS system to separate and identify any degradation products.

Mechanism of Action and Signaling Pathway

Trap-101 is an antagonist of the Nociceptin/Orphanin FQ (NOP) receptor.[1] Its mechanism of action in experimental models of Parkinson's disease involves the blockade of nigral NOP receptors, which leads to an impairment of nigro-thalamic transmission.[1] This action is associated with a reduction in glutamate release and an enhancement of GABA release in the substantia nigra, along with a decrease in GABA release in the ventro-medial thalamus.[1]

Caption: Proposed signaling pathway of Trap-101 in the substantia nigra and ventro-medial thalamus.

Caption: Experimental workflow for determining the aqueous solubility of this compound.

References

- 1. The novel nociceptin/orphanin FQ receptor antagonist Trap-101 alleviates experimental parkinsonism through inhibition of the nigro-thalamic pathway: positive interaction with L-DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trap-101 = 98 HPLC, powder 1216621-00-9 [sigmaaldrich.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

Trap-101 Hydrochloride: A Technical Guide for Researchers

Introduction: Trap-101 hydrochloride is a potent and selective antagonist of the nociceptin/orphanin FQ (NOP) receptor, a member of the opioid receptor superfamily.[1][2] Unlike classical opioid receptors, the NOP receptor and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), modulate a distinct range of physiological processes, including pain, mood, and motor control. This compound, as a competitive antagonist, serves as a critical tool for elucidating the physiological and pathological roles of the N/OFQ-NOP system.[2] Notably, it has demonstrated efficacy in attenuating motor deficits in a rat model of Parkinson's disease, highlighting its therapeutic potential for neurological disorders.[2] This guide provides an in-depth overview of the technical specifications, experimental protocols, and relevant biological pathways associated with this compound.

Physicochemical and Pharmacological Properties

This compound is a synthetic molecule, also known by its chemical name 1-[1-(cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2Hbenzimidazol-2-one hydrochloride.[3] Its key properties are summarized in the tables below for easy reference.

| Identifier | Value |

| CAS Number | 1216621-00-9[1][3][4][5][6] |

| Molecular Formula | C₂₄H₃₆ClN₃O₂[1][6] |

| Molecular Weight | 434.02 g/mol [6] |

| Synonyms | Trap 101 HCl[6] |

| Specification | Value |

| Purity | ≥98% (HPLC)[3][5] |

| Solubility | <21.7 mg/mL in DMSO[4][6] ≥10 mg/mL in H₂O[5] |

| Storage | Powder: -20°C for 3 years In solvent: -80°C for 1 year[6] |

Receptor Binding Affinity

This compound exhibits high selectivity for the NOP receptor over classical opioid receptors. This selectivity has been quantified using GTPγ³⁵S binding assays with membranes from Chinese Hamster Ovary (CHO) cells expressing the human NOP receptor (hNOP).

| Receptor | pKi |

| NOP | 8.65[2] |

| μ-opioid | 6.60[2] |

| κ-opioid | 6.14[2] |

| δ-opioid | <5[2] |

NOP Receptor Signaling Pathway

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. Additionally, NOP receptor activation can modulate various downstream effectors, including protein kinases and ion channels, influencing a wide array of cellular functions. As an antagonist, this compound blocks these agonist-induced signaling events.

Caption: NOP receptor signaling cascade and the antagonistic action of Trap-101 HCl.

Experimental Protocols

[³⁵S]GTPγS Binding Assay for NOP Receptor Antagonism

This protocol details the methodology to determine the functional antagonism of this compound at the NOP receptor. The assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

1. Materials and Reagents:

-

Membrane preparations from cells stably expressing the human NOP receptor (e.g., CHO-hNOP cells).

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

-

Guanosine diphosphate (GDP).

-

NOP receptor agonist (e.g., N/OFQ).

-

This compound.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filters.

2. Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add the diluted this compound or vehicle (for control wells).

-

Add a fixed concentration of the NOP receptor agonist (typically its EC₈₀ concentration) to all wells except for the basal binding control.

-

Add the CHO-hNOP membrane preparation (typically 5-20 µg of protein per well).

-

Add GDP to a final concentration of 10 µM.

-

Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 50-100 pM.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

-

Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from the total binding.

-

Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration.

-

Calculate the IC₅₀ value from the resulting inhibition curve.

-

Determine the pA₂ or Ki value using the Cheng-Prusoff equation to quantify the antagonist potency.

Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.

In Vivo Assessment in a Rat Model of Parkinson's Disease

This protocol provides a representative framework for evaluating the efficacy of this compound in an animal model of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA)-lesioned rat model.

1. Animal Model Creation:

-

Induce unilateral lesions of the nigrostriatal dopamine pathway in adult male rats by stereotaxic injection of 6-OHDA into the medial forebrain bundle.

-

Confirm the lesion severity 2-3 weeks post-surgery by assessing rotational behavior induced by a dopamine agonist (e.g., apomorphine).

2. Drug Administration:

-

Dissolve this compound in a suitable vehicle (e.g., saline).

-

Administer this compound via intraperitoneal (i.p.) injection at various doses (e.g., 1, 10, 30 mg/kg).

-

Include a vehicle-treated control group and potentially a positive control group treated with a standard anti-parkinsonian drug (e.g., L-DOPA).

3. Behavioral Assessment:

-

Cylinder Test (Akinesia/Bradykinesia): Place the rat in a transparent cylinder and record the number of times it uses its contralateral (impaired) and ipsilateral forelimbs for wall exploration. An increase in the use of the contralateral limb indicates therapeutic efficacy.

-

Stepping Test (Gait Ability): Hold the rat so that only one forepaw touches a moving surface. Count the number of adjusting steps taken with that paw over a set distance. Test both forepaws.

-

Rotarod Test (Motor Coordination): Measure the latency to fall from a rotating rod with accelerating speed. An increased latency suggests improved motor coordination.

-

Conduct behavioral tests at a set time point after drug administration (e.g., 90 minutes).

4. Data Analysis:

-

Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the performance of the drug-treated groups with the vehicle-treated control group.

-

A statistically significant improvement in motor performance in the this compound-treated groups would indicate a positive therapeutic effect.

References

- 1. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Trap-101 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trap-101 hydrochloride is a selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor involved in a variety of physiological and pathological processes, including pain modulation, reward, and movement control. As a research tool, this compound is instrumental in elucidating the cellular and molecular mechanisms governed by the NOP receptor signaling pathway. These application notes provide a comprehensive overview and a foundational experimental protocol for the use of this compound in a cell culture setting.

Mechanism of Action

The NOP receptor, upon activation by its endogenous ligand N/OFQ, couples to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] Additionally, NOP receptor activation can stimulate various mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK pathways.[3][4]

This compound acts as a competitive antagonist at the NOP receptor, blocking the binding of N/OFQ and other agonists. This inhibitory action prevents the downstream signaling events typically associated with NOP receptor activation. Therefore, in the presence of this compound, a challenge with a NOP receptor agonist is expected to result in a blunted or completely blocked decrease in cAMP levels and a lack of MAPK pathway activation.

Quantitative Data Summary

While specific in vitro quantitative data for this compound is not extensively available in the public domain, the following table provides a template for researchers to populate with their experimentally determined values. For reference, in vivo studies have utilized concentrations such as 10 µM for direct perfusion in rat brain tissue. This concentration can serve as a starting point for in vitro dose-response experiments.

| Parameter | Value | Cell Line | Experimental Conditions |

| IC50 (cAMP Inhibition) | Determine Experimentally | e.g., CHO-hNOP, HEK293-hNOP | Pre-treatment with this compound followed by stimulation with a NOP receptor agonist (e.g., N/OFQ). |

| IC50 (p38 MAPK Phos.) | Determine Experimentally | e.g., SH-SY5Y, PC12 | Pre-treatment with this compound followed by stimulation with a NOP receptor agonist. |

| IC50 (ERK1/2 Phos.) | Determine Experimentally | e.g., CHO-hNOP, HEK293-hNOP | Pre-treatment with this compound followed by stimulation with a NOP receptor agonist. |

| Optimal Concentration | Determine Experimentally | Cell line-dependent | Based on dose-response curves from functional assays. |

| Cytotoxicity (CC50) | Determine Experimentally | Various cell lines | Assessed using methods such as MTT or LDH assays. |

Signaling Pathways

The following diagrams illustrate the NOP receptor signaling pathway and the inhibitory effect of this compound.

Caption: NOP Receptor Signaling Pathway and Inhibition by Trap-101 HCl.

Experimental Protocols

This section provides a detailed, generalized protocol for studying the effects of this compound in a cell culture system. Researchers should optimize these protocols for their specific cell lines and experimental goals.

Cell Culture and Maintenance

-

Cell Lines: Use a cell line endogenously expressing the NOP receptor (e.g., SH-SY5Y neuroblastoma cells) or a recombinant cell line overexpressing the human NOP receptor (e.g., CHO-hNOP, HEK293-hNOP).

-

Culture Media: Culture cells in the appropriate medium (e.g., DMEM, DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and any necessary selection antibiotics for recombinant cell lines.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells upon reaching 80-90% confluency using standard trypsinization procedures.

Preparation of this compound Stock Solution

-

Solvent: this compound is typically soluble in water or DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in the chosen solvent.

-

Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in serum-free culture medium. Ensure the final solvent concentration in the culture medium is low (e.g., <0.1%) and consistent across all treatment groups, including the vehicle control.

Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the antagonist activity of this compound.

Caption: General Experimental Workflow for Trap-101 HCl.

Key Experimental Assays

This assay quantifies the ability of this compound to block agonist-induced inhibition of cAMP production.

-

Protocol:

-

Seed cells in a 96-well plate and grow to 80-90% confluency.

-

(Optional) Starve cells in serum-free medium for 2-4 hours.

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

-

Add various concentrations of this compound or vehicle and incubate for 15-30 minutes.

-

Stimulate cells with a fixed concentration of a NOP receptor agonist (e.g., N/OFQ at its EC80) in the presence of forskolin (an adenylyl cyclase activator) for 15-30 minutes.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

This method assesses the effect of this compound on agonist-induced phosphorylation of ERK1/2 and p38 MAPK.

-

Protocol:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Starve cells in serum-free medium for at least 4 hours.

-

Pre-treat cells with various concentrations of this compound or vehicle for 30-60 minutes.

-

Stimulate cells with a NOP receptor agonist for 5-15 minutes.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phosphorylated and total ERK1/2 or p38 MAPK overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

This assay is crucial to ensure that the observed effects of this compound are not due to cytotoxicity.

-

Protocol:

-

Seed cells in a 96-well plate.

-

Treat cells with a range of concentrations of this compound for 24-72 hours.

-

Perform a cell viability assay, such as the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).

-

For the MTT assay, add MTT reagent to the wells, incubate, and then solubilize the formazan crystals. Measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Plot cell viability (%) against the log concentration of this compound to determine the CC50 (50% cytotoxic concentration).

Troubleshooting

| Problem | Possible Cause | Solution |

| No or weak antagonist effect | - Inactive compound.- Incorrect concentration range.- Low NOP receptor expression. | - Verify the identity and purity of Trap-101 HCl.- Perform a wider dose-response curve.- Confirm NOP receptor expression by qPCR or Western blotting. |

| High background signal in assays | - High basal NOP receptor activity.- Non-specific effects of the compound. | - Optimize cell starvation time.- Include appropriate controls (e.g., other receptor antagonists). |

| Variability between experiments | - Inconsistent cell passage number.- Variation in incubation times.- Freeze-thaw of reagents. | - Use cells within a defined passage number range.- Standardize all incubation times precisely.- Aliquot and store reagents properly. |

| Cytotoxicity observed | - Compound is toxic at the tested concentrations.- Solvent toxicity. | - Lower the concentration range for functional assays.- Ensure the final solvent concentration is non-toxic. |

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of the NOP receptor in cellular signaling. The protocols outlined in these application notes provide a solid foundation for researchers to design and execute experiments to characterize the effects of this antagonist in various cell culture models. As with any experimental system, optimization of concentrations, incubation times, and cell-specific conditions is essential for obtaining robust and reproducible data.

References

- 1. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 3. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Trap-101 Hydrochloride in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Trap-101 hydrochloride, a selective antagonist of the Nociceptin/Orphanin FQ (NOP) receptor, in preclinical animal models, with a particular focus on models of Parkinson's disease.

Introduction

This compound is a potent and selective antagonist of the NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor. It has shown efficacy in alleviating motor deficits in animal models of Parkinson's disease, suggesting its potential as a therapeutic agent for this neurodegenerative disorder. These notes provide detailed protocols for the preparation and administration of this compound, as well as for the execution of relevant behavioral and neurochemical experiments in rodent models.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₅N₃O₂ · HCl | [1] |

| Molecular Weight | 434.01 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Solubility | ≥10 mg/mL in water | [1] |

| Storage | Store powder at 2-8°C. | [1] |

Mechanism of Action

This compound acts as a competitive antagonist at the NOP receptor. In the context of Parkinson's disease models, its therapeutic effects are believed to be mediated through the blockade of NOP receptors in the substantia nigra. This blockade leads to a reduction in the inhibitory effects of the endogenous ligand, nociceptin/orphanin FQ (N/OFQ), on the nigro-thalamic pathway. The presumed signaling cascade is depicted in the diagram below.

Caption: Signaling pathway of the NOP receptor and the antagonistic action of this compound.

Pharmacokinetics and Toxicology

Pharmacokinetics (ADME): To date, there is a lack of publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models. Researchers should consider conducting pharmacokinetic studies to determine key parameters such as bioavailability, half-life, and tissue distribution to optimize dosing regimens.

Toxicology: this compound is classified as Acute Toxicity Category 3 for oral administration.[1] Comprehensive safety pharmacology and toxicology studies are not readily available in the public domain. In a study using a rat model of Parkinson's disease, a high dose of 30 mg/kg did not worsen motor deficits, suggesting a reasonable safety margin for efficacy studies. However, a full toxicological profile has not been established.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Sterile saline (0.9% sodium chloride)

-

Sterile water for injection

-

Vortex mixer

-

Sterile filters (0.22 µm)

-

Sterile vials

Protocol:

-

Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

-

This compound is soluble in water.[1] For intraperitoneal (i.p.) or subcutaneous (s.c.) injection, dissolve the powder in sterile saline to the desired concentration.

-

For intravenous (i.v.) injection, dissolve the powder in sterile water for injection or sterile saline.

-

Vortex the solution until the powder is completely dissolved.

-

Sterile-filter the solution using a 0.22 µm filter into a sterile vial.

-

Store the prepared solution at 2-8°C for short-term use. For long-term storage, consult stability data, which is not currently available in the literature.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This protocol describes the unilateral lesion of the nigrostriatal pathway using 6-OHDA to induce a hemiparkinsonian rat model.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300 g)

-

6-Hydroxydopamine hydrochloride (6-OHDA)

-

Ascorbic acid

-

Sterile saline (0.9%)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL)

-

Dental drill

Protocol:

-

Preparation of 6-OHDA Solution: Prepare a fresh solution of 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 2-4 µg/µL. The solution should be protected from light.

-

Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic frame.

-

Expose the skull and locate the bregma.

-

Drill a small hole at the desired coordinates for targeting the medial forebrain bundle (MFB) or the substantia nigra. Example coordinates for the MFB in rats (from bregma): Anteroposterior (AP): -2.8 mm; Mediolateral (ML): +2.0 mm; Dorsoventral (DV): -9.0 mm from the skull surface.

-

6-OHDA Injection: Slowly infuse 2-4 µL of the 6-OHDA solution into the target brain region at a rate of 1 µL/min.

-

Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.

-

Slowly retract the needle and suture the incision.

-

Allow the animals to recover for at least 2-3 weeks before behavioral testing to ensure the lesion has fully developed.

Caption: Workflow for creating the 6-OHDA rat model of Parkinson's disease.

Assessment of Motor Function

4.3.1. Rotarod Test

The rotarod test is used to assess motor coordination and balance.

Protocol:

-

Acclimatize the rats to the rotarod apparatus for 2-3 days before testing.

-

On the test day, place the rat on the rotating rod, which is set to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).

-

Record the latency to fall from the rod.

-

Perform 3-5 trials per animal with an inter-trial interval of at least 15 minutes.

-

Administer this compound at the desired dose and time point before testing.

4.3.2. Gait Analysis

Gait analysis provides detailed information on walking patterns.

Protocol:

-

Use a dedicated gait analysis system (e.g., CatWalk XT) or a custom-built apparatus with a transparent walkway and a high-speed camera.

-

Allow the rats to walk freely along the walkway.

-

Record several runs for each animal.

-

Analyze the recordings to determine various gait parameters, including stride length, swing speed, and paw print area.

-

Administer this compound and assess its effects on gait parameters in 6-OHDA lesioned rats.

In Vivo Microdialysis for Neurotransmitter Measurement

This technique allows for the in vivo sampling of extracellular neurotransmitters in specific brain regions.

Protocol:

-

Probe Implantation: Anesthetize the rat and implant a microdialysis guide cannula stereotaxically into the target brain region (e.g., substantia nigra or ventro-medial thalamus).

-

Allow the animal to recover for at least 24-48 hours.

-

Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

After establishing a stable baseline, administer this compound.

-

Continue collecting dialysate samples to measure changes in neurotransmitter levels.

-

Neurochemical Analysis: Analyze the dialysate samples for glutamate and GABA concentrations using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

Caption: Experimental workflow for in vivo microdialysis.

Data Presentation

Quantitative data from studies using this compound should be summarized in a clear and structured format. Below are template tables for presenting efficacy data.

Note: The following tables are templates. Specific quantitative data from published studies on this compound is not available in the public domain and therefore these tables are for illustrative purposes only.

Table 2: Effect of this compound on Motor Function in 6-OHDA Lesioned Rats

| Treatment Group | Dose (mg/kg, i.p.) | Latency to Fall on Rotarod (s) | Number of Steps (Contralateral Paw) |

| Vehicle | - | Data not available | Data not available |

| Trap-101 HCl | 1 | Data not available | Data not available |

| Trap-101 HCl | 3 | Data not available | Data not available |

| Trap-101 HCl | 10 | Data not available | Data not available |

| L-DOPA | Specify dose | Data not available | Data not available |

| Trap-101 HCl + L-DOPA | Specify doses | Data not available | Data not available |

Table 3: Effect of this compound on Neurotransmitter Levels in 6-OHDA Lesioned Rats

| Brain Region | Treatment Group | Dose | % Change in Glutamate vs. Baseline | % Change in GABA vs. Baseline |

| Substantia Nigra | Vehicle | - | Data not available | Data not available |

| Trap-101 HCl | 10 mg/kg, i.p. | Data not available | Data not available | |

| Ventro-medial Thalamus | Vehicle | - | Data not available | Data not available |

| Trap-101 HCl | 10 mg/kg, i.p. | Data not available | Data not available |

Conclusion

This compound is a valuable research tool for investigating the role of the NOP receptor in the pathophysiology of Parkinson's disease and for evaluating the therapeutic potential of NOP receptor antagonists. The protocols provided in these application notes offer a framework for conducting in vivo studies to assess the efficacy and mechanism of action of this compound. Further research is warranted to establish a complete pharmacokinetic and toxicological profile of this compound to support its potential development as a therapeutic agent.

References

Application Notes and Protocols for Trap-101 Hydrochloride In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trap-101 hydrochloride is a potent and selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor.[1] As a valuable research tool, it is utilized in in vivo studies to investigate the role of the NOP receptor system in various physiological and pathological processes, particularly in the context of neurological disorders such as Parkinson's disease.[1] These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and the underlying mechanism of action of this compound for in vivo research.

Data Presentation: In Vivo Dosages and Effects

The following table summarizes the quantitative data on this compound dosage and its observed effects in rodent models.

| Animal Model | Route of Administration | Dosage | Observed Effects | Reference |

| Naïve Rats | Systemic | 10 mg/kg | Stimulated motor activity | [1] |

| Naïve Rats | Systemic | 30 mg/kg | Inhibited motor activity | [1] |

| Naïve Wild-Type Mice | Systemic | 10 mg/kg | Stimulated motor activity | [1] |

| Naïve Wild-Type Mice | Systemic | 30 mg/kg | Inhibited motor activity | [1] |

| 6-hydroxydopamine (6-OHDA) hemilesioned rats (Parkinson's model) | Systemic | Starting at 1 mg/kg | Alleviation of akinesia/bradykinesia and improved gait | [1] |

| 6-OHDA hemilesioned rats | Systemic | 10 mg/kg | Anti-akinetic/anti-bradykinetic effects, reduced glutamate and enhanced GABA release in substantia nigra, reduced GABA release in ventro-medial thalamus | [1] |

| 6-OHDA hemilesioned rats | Local perfusion into substantia nigra reticulata | 10 µM | Anti-akinetic/anti-bradykinetic effects | [1] |

| 6-OHDA hemilesioned rats | Systemic (in combination with L-DOPA) | 10 mg/kg Trap-101 + 0.1 mg/kg L-DOPA (ineffective dose) | Larger neurochemical and behavioral responses compared to either drug alone | [1] |

Mechanism of Action

This compound acts as an antagonist at the NOP receptor. In the context of Parkinson's disease models, its therapeutic effects are attributed to the blockade of nigral NOP receptors. This action leads to an impairment of the nigro-thalamic transmission, resulting in reduced glutamate and increased GABA release in the substantia nigra, and decreased GABA release in the ventro-medial thalamus.[1] This modulation of neurotransmitter release is believed to underlie the observed improvements in motor function.

Experimental Protocols

The following is a detailed methodology for a key in vivo experiment cited in the literature for this compound.

Protocol: Assessment of Motor Function in a Rat Model of Parkinson's Disease

1. Animal Model:

-

Species: Male Sprague-Dawley rats.

-

Model Induction: Unilateral lesion of the nigrostriatal dopamine pathway is induced by a stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle. This creates a hemiparkinsonian rat model.

2. Drug Preparation and Administration:

-

This compound Formulation: Dissolve this compound in a suitable vehicle, such as saline or a solution of 2% dimethyl sulfoxide (DMSO) in saline. The final concentration should be calculated based on the desired dosage (e.g., 1, 10, or 30 mg/kg).

-

Route of Administration: For systemic administration, the drug solution is typically injected intraperitoneally (i.p.) or subcutaneously (s.c.). For local administration into a specific brain region like the substantia nigra reticulata, a microdialysis probe is surgically implanted, and the drug is perfused at a specific concentration (e.g., 10 µM).

3. Experimental Groups:

-

Vehicle control group.

-

This compound treated groups (e.g., 1, 10, 30 mg/kg).

-

Positive control group (e.g., L-DOPA).

-

Combination therapy group (e.g., this compound + L-DOPA).

4. Behavioral Assessment:

-

Akinesia/Bradykinesia Tests:

-

Cylinder Test: Place the rat in a transparent cylinder and record the number of times it rears and touches the wall with its forelimbs. A reduction in the use of the contralateral forelimb indicates akinesia.

-

Stepping Test: Hold the rat and allow its forepaws to touch a moving surface. Count the number of adjusting steps made with each forelimb.

-

-

Gait Analysis: Use a specialized gait analysis system to measure various parameters of locomotion, such as stride length, stance width, and swing speed.

5. Neurochemical Analysis (optional, via in vivo microdialysis):

-

Position a microdialysis probe in the target brain region (e.g., substantia nigra or ventro-medial thalamus).

-

Collect dialysate samples at regular intervals before and after drug administration.

-

Analyze the samples for neurotransmitter levels (e.g., glutamate, GABA) using high-performance liquid chromatography (HPLC).

Visualizations

Caption: Experimental workflow for in vivo studies of this compound.

Caption: Proposed signaling pathway of this compound in alleviating parkinsonism.

References

Application Notes and Protocols for the Evaluation of TRAP1 Inhibitors using TRAP1-i-101

For research use only.

Introduction

Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1) is a mitochondrial molecular chaperone belonging to the Heat Shock Protein 90 (Hsp90) family.[1] It is a key regulator of mitochondrial homeostasis, playing a crucial role in maintaining mitochondrial integrity, regulating cellular metabolism, and protecting cells from various stressors. Dysregulation of TRAP1 function has been implicated in the progression of various diseases, including cancer, making it an attractive therapeutic target.[1]

These application notes provide detailed protocols for the in vitro and cellular evaluation of TRAP1 inhibitors, using the representative compound TRAP1-i-101 (a fictional name for a potent and selective TRAP1 inhibitor hydrochloride salt, based on publicly available data for similar compounds). The primary assays described are the measurement of TRAP1's ATPase activity, which is fundamental to its chaperone function, and the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context.

TRAP1 Signaling Pathway in Mitochondria

TRAP1 modulates mitochondrial function through its interaction with a variety of client proteins. It can inhibit the activity of Succinate Dehydrogenase (SDH/Complex II) and other components of the electron transport chain, leading to a metabolic shift towards aerobic glycolysis, a characteristic of many cancer cells.[2] TRAP1 also interacts with Cyclophilin D (CypD), a component of the mitochondrial permeability transition pore (mPTP), thereby regulating mitochondrial-mediated apoptosis.[1][3] The chaperone activity of TRAP1 is dependent on its ability to bind and hydrolyze ATP.[1]

Quantitative Data Summary

The following table summarizes the inhibitory activity of representative TRAP1 inhibitors against TRAP1 and its related Hsp90 isoforms. Data is compiled from published studies on various selective TRAP1 inhibitors.[4][5]

| Compound ID | Target | IC50 (nM) | Selectivity vs. Hsp90α | Selectivity vs. Grp94 |

| Compound 5f | TRAP1 | 63.5 | 65-fold | 13-fold |

| Compound 6f | TRAP1 | 63.5 | 78-fold | 30-fold |

| Compound 36 | TRAP1 | 40 | >250-fold | >250-fold |

Experimental Protocols

TRAP1 ATPase Activity Assay

This assay directly measures the enzymatic activity of TRAP1 by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. A malachite green-based colorimetric method is a common and robust approach for this measurement.[1]

Materials:

-

Recombinant human TRAP1 protein

-

TRAP1-i-101

-

ATP

-

Assay Buffer: 40 mM EPPS (pH 7.5), 100 mM KCl, 20 mM MgCl2, 2 mM DTT

-

Malachite Green Reagent

-

Phosphate Standard

-

96-well microplate

-

Microplate reader

Protocol:

-

Compound Preparation: Prepare a stock solution of TRAP1-i-101 in 100% DMSO. Create a serial dilution of the compound in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

-

Assay Setup:

-

Add 50 µL of Assay Buffer to all wells of a 96-well plate.

-

Add 10 µL of the diluted TRAP1-i-101 or vehicle control (Assay Buffer with DMSO) to the appropriate wells.

-

Add 20 µL of recombinant human TRAP1 (final concentration ~500 ng per reaction) to all wells except for the 'no enzyme' control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Reaction Initiation and Incubation:

-

Initiate the ATPase reaction by adding 20 µL of 1 mM ATP solution to all wells.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Detection:

-

Stop the reaction and develop the color by adding 100 µL of the fresh Malachite Green working solution to each well.

-

Incubate the plate at room temperature for 20 minutes to allow for color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a phosphate standard curve by plotting absorbance versus phosphate concentration.

-

Determine the amount of phosphate released in each well by interpolating from the standard curve.

-

Calculate the percent inhibition for each concentration of TRAP1-i-101 relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement of an inhibitor in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).[6][7]

Materials:

-

Cell line expressing TRAP1 (e.g., HeLa, PC3)

-

TRAP1-i-101

-

Cell culture medium and reagents

-

PBS (phosphate-buffered saline)

-

Lysis buffer with protease inhibitors

-

SDS-PAGE and Western blot reagents

-

Anti-TRAP1 antibody

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Centrifuge

Protocol:

-

Cell Treatment:

-

Culture cells to ~80% confluency.

-

Treat cells with TRAP1-i-101 at the desired concentration or with a vehicle control (DMSO) for 1-2 hours.

-

-

Heating:

-

Harvest cells and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

-

Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes. Include an unheated control.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

-

Detection and Analysis:

-

Collect the supernatant and determine the protein concentration.

-

Analyze the samples by SDS-PAGE and Western blot using an anti-TRAP1 antibody.

-

Quantify the band intensities at each temperature for both the treated and vehicle control samples.

-

Plot the percentage of soluble TRAP1 protein as a function of temperature to generate melting curves.

-

A shift in the melting curve to a higher temperature in the presence of TRAP1-i-101 indicates target engagement.

-

References

- 1. benchchem.com [benchchem.com]

- 2. The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mitochondrial chaperone TRAP1 regulates F-ATP synthase channel formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of TRAP1 Selective Inhibitors: H-Bonding with Asn171 Residue in TRAP1 Increases Paralog Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Trap-101 Hydrochloride in Mitochondrial Stress Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trap-101 hydrochloride, also known as ATR-101 or PD132301-02, is a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT1).[1][2] While its primary target is ACAT1, downstream effects of this compound culminate in significant mitochondrial stress, making it a valuable tool for studying mitochondrial dysfunction and inducing apoptosis in relevant cell models, particularly in adrenocortical carcinoma (ACC).[3][4] The inhibition of ACAT1 by this compound disrupts cholesterol esterification, leading to a cascade of cellular events that directly impact mitochondrial integrity and function.[5]

The primary mechanism of this compound-induced mitochondrial stress involves the direct inhibition of F1F0-ATPase (ATP synthase).[3] This inhibition leads to a bioenergetic crisis characterized by three key events:

-

Mitochondrial Hyperpolarization: A paradoxical increase in the mitochondrial membrane potential.

-

Increased Reactive Oxygen Species (ROS) Production: An accumulation of damaging ROS within the mitochondria.

-